molecular formula C11H9N3O2S B11492032 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl-

5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl-

Cat. No.: B11492032
M. Wt: 247.28 g/mol
InChI Key: XISKSOFRZDARJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

The synthesis of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired heterocyclic ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 5H-9-Thia-1,5,7-triazafluorene-6,8-dione, 2,4-dimethyl- lies in its specific arrangement of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C11H9N3O2S/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16)

InChI Key

XISKSOFRZDARJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.